molecular formula C10H8BrNO B2548492 5-Bromo-6-methoxyquinoline CAS No. 36023-01-5

5-Bromo-6-methoxyquinoline

Cat. No.: B2548492
CAS No.: 36023-01-5
M. Wt: 238.084
InChI Key: LDJQZIVTHZTBGV-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It is an active pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound involves the reaction of the compound with BBr3 in DCM. The mixture is stirred for 3 hours and cooled to 0° C. Methanol is then added slowly and the mixture is stirred for 20 minutes.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, with a bromine atom at the 5th position and a methoxy group at the 6th position .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .

Scientific Research Applications

Synthesis and Evaluation as Inhibitors

5-Bromo-6-methoxyquinoline plays a role in the synthesis of various compounds. One study involves its use in the synthesis of 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones. These compounds were evaluated as inhibitors of steroid 5alpha reductases, showing varying activity and selectivity based on heterocycle features and N,N-dialkylamide substituent size (Baston, Palusczak, & Hartmann, 2000).

Regioselective Bromination Methods

Research on this compound includes developing regioselective bromination methods. These methods allow for the preparation of brominated methoxyquinolines at various positions on the molecule, contributing to the synthesis of polyfunctional brominated compounds under mild conditions (Çakmak & Ökten, 2017).

Application in Chemosensor Development

A study features this compound derivatives in the development of chemosensors. One such application is in a compound that responds selectively to Cd2+ ions, showing potential for measuring Cd2+ concentrations in waste streams and food products (Prodi et al., 2001).

Anti-Tuberculosis Drug Synthesis

This compound is used in the synthesis of a new type of anti-TB drug derivative. The compound synthesized demonstrated potential as an effective treatment for tuberculosis, highlighting its significance in medicinal chemistry (Sun Tie-min, 2009).

Improving Drug Discovery Processes

In drug discovery, this compound derivatives have been used as key intermediates. For instance, a study improved the synthesis of a quinazoline derivative by introducing a telescoping process, which streamlined the synthesis and increased yield while maintaining purity (Nishimura & Saitoh, 2016).

Safety and Hazards

5-Bromo-6-methoxyquinoline is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause eye irritation .

Future Directions

The future directions of 5-Bromo-6-methoxyquinoline research could involve exploring its potential biological and pharmaceutical activities. It could also involve developing new synthesis protocols and functionalization methods for this compound .

Properties

IUPAC Name

5-bromo-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJQZIVTHZTBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-methoxyquinoline (5 g, 31.4 mmol) in acetic acid (50 mL) was slowly added Br2 neat (1.62 mL, 31.4 mmol). The reaction mixture was stirred at ambient temperature for 1 hour and then poured onto ice. Saturated aqueous sodium bisulfite was added, and the resulting slurry was extracted into EtOAc (2×200 mL). The organic fractions were combined, dried over Na2SO4, concentrated, and purified by column chromatography (5% MeOH/CH2Cl2) affording 4.39 g of the title compound as the acetate salt. The free base was prepared by washing the salt with 1 N NaOH (50 mL) and H2O (100 mL) and extracting into CH2Cl2 (200 mL). The organic fractions were concentrated affording 3.89 g (52%) of the title compound as a pink solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 6-methoxy-quinoline (13.0 g, 0.082 mol) and pyridine (13.2 mL, 0.164 mol) in CCl4 (130 mL) was added bromine (8.4 mL, 0.164 mol) dropwise. The mixture was heated to reflux for 2 hrs and cooled to room temperature. The liquid in the flask was decanted and washed with saturated aqueous NaHCO3 and water. The dark solid on the bottom of the flask was treated with NaHCO3 and dichloromethane. The combined organic layers were washed with water again and dried before being evaporated to dryness. The crude product was purified by flash column chromatography eluting with petroleum ether/ethyl acetate (10/1˜1/1) to give 7 g of 5-bromo-6-methoxy-quinoline as a red solid (36% yield).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two

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